(3-Bromo-2-chloro-5-methylphenyl)methanol
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Overview
Description
(3-Bromo-2-chloro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrClO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-methylphenyl)methanol typically involves the bromination and chlorination of 5-methylphenylmethanol. The process can be carried out using bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2-chloro-5-methylbenzaldehyde or 3-Bromo-2-chloro-5-methylbenzoic acid.
Reduction: 3-Bromo-2-chloro-5-methylphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-chloro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-5-methylphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-chlorophenyl)methanol
- (3-Bromo-5-methylphenyl)methanol
- (2-Chloro-5-methylphenyl)methanol
Uniqueness
(3-Bromo-2-chloro-5-methylphenyl)methanol is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
(3-bromo-2-chloro-5-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVYDFZWSMCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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